molecular formula C14H14N2O2 B1272728 N-benzyl-2-methyl-4-nitroaniline CAS No. 201157-13-3

N-benzyl-2-methyl-4-nitroaniline

Cat. No.: B1272728
CAS No.: 201157-13-3
M. Wt: 242.27 g/mol
InChI Key: WPJTZCLHFWRBBC-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-4-nitroaniline is an organic compound known for its nonlinear optical properties. It is used in various scientific and industrial applications, particularly in the field of photonics and electro-optics. The compound is characterized by its molecular formula C14H14N2O2 and is known for its ability to form high-quality single crystals .

Mechanism of Action

Target of Action

N-Benzyl-2-methyl-4-nitroaniline (BNA) primarily targets nematic liquid crystals (LCs). These are extraordinarily responsive and optically uniaxial materials, extensively used in diverse applications such as optical nonlinearity, optical phase modulators, micro-displays, flat panel displays, optical antennas, and optical switching .

Mode of Action

BNA interacts with its targets by doping into the nematic liquid crystals. This doping decreases the threshold voltage of the cell due to the reduced splay elastic constant and increased dielectric anisotropy of the LC mixture . The additional restoring force induced by BNA’s spontaneous polarization electric field (SPEF) also assists in decreasing the fall time of the LC cell .

Biochemical Pathways

The dispersion of BNA in nematic liquid crystals affects the electro-optical properties of the LCs. Density functional theory calculations demonstrate that BNA doping strengthens the absorbance for blue light, enhances the molecular interaction energy and dipole moment, decreases the molecular energy gap, and thus increases the permittivity of the LC mixture .

Result of Action

The result of BNA’s action is a significant improvement in the electro-optical properties of LCs. When operated in high voltage difference conditions, the BNA-doped LC cell has a fall time that is five times faster than that of the pure one . This is due to the decrements in the threshold voltage of the cell and rotational viscosity of the LC mixture .

Action Environment

The action of BNA is influenced by the environment in which it is dispersed. For instance, the type of solvent used in the solution growth method can influence the morphology of the BNA crystals . This particular solvent creates a favorable solute-solvent environment at the progressing crystal-solution interface, which improves the overall quality of the BNA single crystals and results in a significant enhancement in the THz efficiencies .

Biochemical Analysis

Biochemical Properties

N-benzyl-2-methyl-4-nitroaniline plays a crucial role in biochemical reactions due to its high electro-optical capability. It interacts with various enzymes, proteins, and other biomolecules, enhancing molecular interaction energy and dipole moment . These interactions are primarily driven by the compound’s polar nature and its ability to influence the dielectric anisotropy of liquid crystal mixtures . The compound’s interaction with biomolecules can lead to changes in their structural and functional properties, thereby affecting biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alter the dielectric properties of cellular environments can impact cell function, leading to changes in cellular behavior and responses . Studies have demonstrated that this compound can modulate the activity of specific signaling pathways, thereby influencing gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions . These binding interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. The compound’s high dipole moment and polarizability contribute to its ability to interact with biomolecules, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties . Long-term exposure to the compound can result in alterations in cellular behavior and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and biochemical pathways, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects. Beyond this range, the compound can cause cellular damage and toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s ability to modulate enzyme activity and gene expression plays a crucial role in its involvement in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The compound’s polar nature and high dipole moment contribute to its transport and distribution within biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-methyl-4-nitroaniline can be synthesized through a laboratory process involving the reaction of benzyl chloride with 2-methyl-4-nitroaniline. This reaction typically occurs in a polar solvent, which influences the morphology and quality of the resulting crystals . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and yield of the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound often involves solution growth methods using polar protic and aprotic solvents. These methods allow for the controlled growth of large, high-quality crystals, which are essential for applications in nonlinear optics and terahertz generation .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted anilines and benzyl derivatives, which have applications in different fields of chemistry and materials science .

Scientific Research Applications

N-benzyl-2-methyl-4-nitroaniline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-methyl-4-nitroaniline stands out due to its high efficiency in terahertz wave generation and its ability to form high-quality single crystals. Its unique combination of molecular structure and optical properties makes it a valuable material for advanced photonic applications .

Properties

IUPAC Name

N-benzyl-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJTZCLHFWRBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386050
Record name N-benzyl-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201157-13-3
Record name N-benzyl-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-2-methyl-4-nitroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of BNA?

A1: The molecular formula of BNA is C14H14N2O2, and its molecular weight is 242.27 g/mol.

Q2: What spectroscopic data is available for BNA?

A2: Researchers have characterized BNA using various spectroscopic techniques, including:

  • Fourier-transform infrared spectroscopy (FTIR): This method helps identify functional groups and their vibrational modes in BNA. [, , ]
  • Nuclear magnetic resonance (NMR) spectroscopy: 1H NMR provides information about the hydrogen atom environments within the BNA molecule. []
  • Raman spectroscopy: This technique complements FTIR by providing additional information about molecular vibrations and can be used to study polymorphism in BNA. []
  • UV-vis-NIR spectroscopy: This method helps determine the optical transparency range and electronic transitions within the BNA molecule. [, , ]

Q3: Why is BNA considered a promising material for nonlinear optical applications?

A3: BNA exhibits a large second-order nonlinear optical susceptibility, exceeding that of benchmark inorganic crystals like lithium niobate (LiNbO3). [] This property, coupled with its wide transparency range in the visible and near-infrared regions, makes BNA highly suitable for applications such as:

  • Terahertz (THz) wave generation: BNA demonstrates efficient THz wave generation through optical rectification and difference frequency generation (DFG). [, , , , , ]
  • Electro-optic modulation: BNA's strong electro-optic effect allows for its integration into silicon photonic devices for high-speed optical modulation. [, ]

Q4: How efficient is BNA in generating THz waves compared to other materials?

A4: BNA has shown superior THz wave emission efficiency compared to ZnTe and GaP crystals within specific frequency ranges. [] It also exhibits higher efficiency than ZnTe in high-frequency regions, making it suitable for detecting high-frequency signals even with thicker crystals. []

Q5: What factors influence the efficiency of THz wave generation in BNA?

A5: Several factors affect the THz wave generation efficiency in BNA:

  • Crystal quality: High-quality crystals, often obtained through solution growth methods, exhibit improved THz generation efficiency compared to melt-grown crystals. [, ]
  • Pump wavelength: Optimizing the pump wavelength for DFG is crucial for achieving efficient and broadband THz wave generation in BNA. [] Studies have explored using near-infrared (800 nm) [, ] and mid-infrared (3.3 μm) [] pump sources, each with its own advantages and limitations.
  • Crystal thickness: The thickness of the BNA crystal influences the bandwidth and spectral characteristics of the generated THz radiation. []
  • Pump pulse characteristics: The duration and repetition rate of the pump laser pulses impact both the THz conversion efficiency and the potential for thermal damage to the BNA crystal. [, , ]

Q6: What are the advantages of using a mid-infrared pump source for THz wave generation in BNA?

A6: Using a mid-infrared pump source, such as a 3.3 μm dual-chirped optical parametric amplification (DC-OPA) laser, can potentially enhance THz wave generation efficiency in BNA by:

  • Reducing multi-photon absorption: The lower photon energy of mid-infrared light minimizes multi-photon absorption, potentially leading to a higher damage threshold for the BNA crystal. []
  • Suppressing self-focusing effects: The longer wavelength of mid-infrared light mitigates self-focusing effects, further contributing to a higher damage threshold. []
  • Lowering thermal load: The lower repetition rate of DC-OPA lasers allows for sufficient cooling time between pulses, reducing the risk of thermal damage to the BNA crystal. []

Q7: What are the challenges associated with using BNA for high-power THz wave generation?

A7: Thermal effects pose a significant challenge in scaling the average power of BNA-based THz sources. [] Even with high-repetition-rate femtosecond lasers, thermal management is crucial to prevent crystal damage and maintain efficient THz wave generation.

Q8: How does the choice of solvent affect the growth and quality of BNA crystals?

A8: The solvent used in solution growth methods significantly impacts the quality of BNA crystals. Polar aprotic solvents have been shown to create a favorable environment at the crystal-solution interface, resulting in higher quality crystals with enhanced THz generation efficiencies. []

Q9: How has computational chemistry been used to study BNA?

A9: Density Functional Theory (DFT) calculations have been employed to:

  • Assign vibrational modes: DFT calculations can help interpret experimental FTIR and Raman spectra by assigning observed bands to specific molecular vibrations. []
  • Investigate intermolecular interactions: DFT can model the hydrogen bonding networks within BNA crystals, providing insights into their influence on optical properties. [, ]
  • Explore structure-property relationships: By modifying the BNA structure in silico and calculating the resulting changes in electronic and optical properties, researchers can gain valuable information for designing new materials with enhanced characteristics. [, ]

Q10: How do structural modifications affect the nonlinear optical properties of BNA analogs?

A10: The presence of the N-benzyl substituent and its influence on intermolecular interactions, particularly hydrogen bonding, plays a crucial role in determining the nonlinear optical properties of BNA. [, ] Modifications to this substituent can significantly impact the molecular packing and consequently, the second-order nonlinearity of the material.

Q11: What are some potential future applications of BNA in research and technology?

A11: BNA holds promise for various applications, including:

  • High-speed optical communications: Its strong electro-optic effect and compatibility with silicon photonics make it suitable for developing high-speed modulators for data transfer. [, ]
  • Non-destructive testing: BNA-based THz sources can be used for non-destructive testing of materials, providing information about their composition and structural integrity. []

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